2-(naphthalen-1-yl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Overview
Description
2-(naphthalen-1-yl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthalene ring, a triazolopyridazine moiety, and an acetamide group
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazin moiety have been reported to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . For instance, c-Met kinase inhibitors prevent the activation of the kinase, thereby inhibiting downstream signaling pathways .
Biochemical Pathways
C-met kinase is involved in several signaling pathways, including the pi3k/akt and mapk pathways, which regulate cell growth and survival . Therefore, inhibition of c-Met kinase could potentially affect these pathways.
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with reduced cell growth and survival, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolo core structure and exhibit similar biological activities.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound has a similar triazole backbone and is studied for its energetic properties.
Uniqueness
2-(naphthalen-1-yl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c29-23(14-18-6-3-5-16-4-1-2-7-20(16)18)25-19-10-8-17(9-11-19)21-12-13-22-26-24-15-28(22)27-21/h1-13,15H,14H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMXASHGGSVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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